molecular formula C18H18ClN3O3 B14979272 2-(4-chloro-3-methylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide

Cat. No.: B14979272
M. Wt: 359.8 g/mol
InChI Key: UZCPMKLQAVHSNC-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a furan ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-2,3-dione derivatives, while nucleophilic substitution of the chlorinated phenoxy group can produce a variety of substituted phenoxy derivatives .

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-chloro-3-methylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the chlorinated phenoxy group, furan ring, and pyrazole moiety allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]propanamide

InChI

InChI=1S/C18H18ClN3O3/c1-12-10-14(5-6-16(12)19)25-13(2)18(23)21-17-7-8-20-22(17)11-15-4-3-9-24-15/h3-10,13H,11H2,1-2H3,(H,21,23)

InChI Key

UZCPMKLQAVHSNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=NN2CC3=CC=CO3)Cl

Origin of Product

United States

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